Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. Its structure is characterized by a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The molecular formula of this compound is , and it has a molecular weight of approximately 172.16 g/mol. Pyrazole derivatives, including ethyl 4-fluoro-1H-pyrazole-3-carboxylate, are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals .
Research indicates that ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits significant biological activities, including:
The mechanism of action involves interactions with specific molecular targets, where the fluorine atom enhances binding affinity to enzymes or receptors, thereby modulating their activity.
The synthesis of ethyl 4-fluoro-1H-pyrazole-3-carboxylate typically involves:
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate has several notable applications:
Interaction studies focus on ethyl 4-fluoro-1H-pyrazole-3-carboxylate's binding affinity to various biological targets. Preliminary studies suggest it may interact with cyclooxygenase enzymes involved in inflammatory processes, potentially acting as an inhibitor. Techniques such as radiolabeled binding assays are often used to determine its affinity constants and efficacy against specific targets.
Several compounds share structural similarities with ethyl 4-fluoro-1H-pyrazole-3-carboxylate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1H-pyrazole-4-carboxylate | Lacks fluorine atom at the 4-position | Different reactivity and biological activity |
| Ethyl 5-fluoro-1H-pyrazole-4-carboxylate | Fluorine atom at the 5-position | Variations in chemical behavior |
| Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole | Cyclopropyl group addition | Unique steric effects influencing biological activity |
| Ethyl 4-fluoro-5-methyl-1H-pyrazole | Methyl group at the 5-position | Potentially different pharmacological properties |
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.
Cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds represent the most established methodology for pyrazole ring construction [1] [2]. The synthesis of ethyl 4-fluoro-1H-pyrazole-3-carboxylate through this approach involves the strategic use of fluorinated β-diketone precursors or subsequent fluorination of pyrazole intermediates.
The cyclocondensation mechanism proceeds through a well-characterized pathway involving nucleophilic attack by hydrazine derivatives on the carbonyl carbon of β-diketones [1] [3]. The reaction initiates with the formation of a hydrazone intermediate through nucleophilic addition of the terminal nitrogen atom of hydrazine to one of the carbonyl groups in the 1,3-diketone system [2]. This intermediate subsequently undergoes intramolecular cyclization via attack of the second nitrogen atom on the adjacent carbonyl carbon, followed by elimination of water to form the pyrazole ring [1].
In the synthesis of fluorinated pyrazole derivatives, the electronic effects of fluorine substitution significantly influence the reaction pathway. The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbonyl groups, facilitating the initial nucleophilic attack by hydrazine [4]. The dehydration step is particularly critical in fluorinated systems, as the presence of fluorine can stabilize intermediate carbocations through hyperconjugative interactions [4] [5].
Studies have demonstrated that cyclocondensation reactions involving fluorinated β-diketones proceed efficiently under mild acidic conditions, typically employing catalytic amounts of sulfuric acid or acetic acid [6]. The reaction conditions can be optimized to achieve yields ranging from 70-95% with reaction times of 2-24 hours at temperatures between 80-100°C [6].
Regioselectivity in pyrazole formation is governed by the electronic and steric properties of substituents on the β-diketone precursor [2]. For asymmetric β-diketones containing fluorine substituents, the regioselectivity is typically controlled by the electron-withdrawing effect of fluorine, which directs the initial hydrazine attack to the more electrophilic carbonyl carbon [1].
Research has shown that the use of specific hydrazine derivatives can enhance regioselectivity in fluorinated pyrazole synthesis [2]. Arylhydrazine hydrochlorides demonstrate superior regioselectivity compared to free hydrazines, with selectivity ratios exceeding 98:2 in favor of the desired regioisomer [7]. The acidic conditions provided by hydrochloride salts facilitate protonation-deprotonation equilibria that favor formation of the thermodynamically more stable regioisomer [2].
Advanced methodologies have employed aprotic dipolar solvents such as N,N-dimethylacetamide in combination with hydrochloric acid to achieve exceptional regioselectivity in fluorinated pyrazole synthesis [2]. Under these optimized conditions, cyclocondensation reactions proceed at ambient temperature with regioselectivity greater than 99.8:0.2 for trisubstituted pyrazole products [2].
The introduction of fluorine at the 4-position of pyrazole rings presents unique synthetic challenges due to the electron-deficient nature of the heterocyclic system. Multiple fluorination strategies have been developed to address these challenges, each offering distinct advantages and limitations.
Electrophilic fluorination represents the most widely employed strategy for introducing fluorine at the pyrazole 4-position [4] [5]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the reagent of choice due to its thermal stability and ease of handling [4] [5].
The electrophilic fluorination mechanism proceeds through initial formation of a Wheland intermediate following electrophilic aromatic substitution at the C4 position [4]. This selectivity is consistent with density functional theory calculations showing the C4 position as the most electron-rich site in the pyrazole ring [4]. The reaction typically employs acetonitrile as solvent under microwave heating conditions at 120-150°C for 30-90 minutes [4] [8].
Optimization studies have revealed that reaction conditions significantly influence product distribution and yield [4]. Under controlled conditions, monofluorination at the C4 position can be achieved with yields of 40-67% [4] [8]. However, extended reaction times or elevated temperatures can lead to difluorination, producing novel 4,4-difluoro-1H-pyrazole derivatives [4] [5].
The substrate scope for electrophilic fluorination is influenced by the electronic properties of pyrazole substituents [4]. Electron-rich 3,5-diarylpyrazoles demonstrate higher reactivity toward electrophilic fluorination compared to electron-deficient derivatives [4]. The presence of electron-withdrawing substituents at the 3- and 5-positions reduces the nucleophilicity of the pyrazole ring, making subsequent electrophilic fluorination more challenging [9].
Nucleophilic fluorination strategies offer an alternative approach for introducing fluorine at the pyrazole 4-position, particularly when electrophilic methods prove inadequate [10]. These methods typically involve the displacement of suitable leaving groups such as nitro, halide, or sulfonyl substituents by fluoride nucleophiles [11].
The nucleophilic aromatic substitution mechanism requires the presence of electron-withdrawing groups to activate the aromatic system toward nucleophilic attack [11]. In pyrazole systems, the carboxylate ester function at the 3-position provides sufficient activation for nucleophilic fluorination at the adjacent 4-position [11]. Cesium fluoride in dimethyl sulfoxide has proven effective for these transformations, operating at temperatures of 100-120°C [11].
Recent developments in nucleophilic fluorination have explored concerted nucleophilic aromatic substitution pathways that avoid high-energy Meisenheimer intermediates [10]. These electron-transfer-enabled processes achieve nucleophilic fluorination through asynchronous concerted fluoride-electron-proton transfer mechanisms [10]. Such approaches have demonstrated particular utility for electron-deficient heterocyclic systems where traditional nucleophilic substitution pathways are thermodynamically unfavorable [10].
The scope of nucleophilic fluorination can be extended through the use of fluorinated building block strategies [12]. Pre-functionalized fluorinated intermediates can be employed in pyrazole synthesis, circumventing the need for late-stage fluorination [12]. This approach has been successfully applied to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine derivatives starting from 3-amino-4-fluoro pyrazole intermediates [12].
The formation of ethyl ester functionality at the pyrazole 3-position is typically achieved through Fischer esterification of the corresponding carboxylic acid [13] [14]. This classical methodology involves the acid-catalyzed reaction between carboxylic acids and alcohols to form esters with concomitant water elimination [13] [14].
Fischer esterification proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water [13]. The reaction is thermodynamically controlled and requires removal of water to drive the equilibrium toward ester formation [14]. This is typically achieved through the use of excess alcohol as solvent or through azeotropic distillation techniques [14].
Experimental conditions for pyrazole carboxylate esterification typically involve heating the carboxylic acid with a large excess of ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid [6]. Reaction temperatures range from 80-110°C with reaction times of 2-20 hours, depending on the specific substrate and catalyst loading [6]. Under optimized conditions, yields of 72-96% can be achieved [6].
The esterification of pyrazole-3-carboxylic acids presents unique challenges due to the electron-deficient nature of the heterocyclic system [6]. The pyrazole nitrogen atoms can compete with the carboxylate oxygen for protonation, potentially leading to reduced reaction efficiency [6]. However, careful optimization of reaction conditions, including the use of concentrated sulfuric acid as catalyst and prolonged heating under reflux conditions, can overcome these limitations [6].
Alternative esterification methodologies have been explored for sensitive pyrazole substrates [15]. Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine offers milder reaction conditions but requires careful handling of the coupling reagents [15]. Additionally, direct acylation methods using acid chlorides can provide rapid ester formation, though these require anhydrous conditions to prevent hydrolysis [15].
The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive process optimization addressing efficiency, safety, environmental impact, and economic viability [16] [17] [18]. Industrial synthesis of ethyl 4-fluoro-1H-pyrazole-3-carboxylate demands careful consideration of reaction engineering principles, including heat and mass transfer, residence time distribution, and product isolation strategies [18].
Process optimization begins with the selection of appropriate synthetic routes that minimize the number of unit operations while maximizing atom economy [17] [18]. Continuous flow methodologies have emerged as particularly attractive for industrial implementation due to their enhanced safety profile, improved heat and mass transfer characteristics, and potential for process intensification [19] [20] [21].
Temperature control represents a critical optimization parameter in industrial pyrazole synthesis [18]. Design of experiments approaches are employed to identify optimal temperature profiles that balance reaction rate with product selectivity [18]. Heat integration studies can significantly reduce energy consumption by utilizing reaction exotherms for process heating requirements [18].
Catalyst selection and loading optimization are essential for economic viability [18]. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery [22]. Solid-supported catalysts, including polymer-bound systems, have demonstrated utility in pyrazole synthesis with the additional benefit of simplified product purification [22].
Solvent selection criteria for industrial processes prioritize environmental acceptability, safety, and recyclability [17] [18]. Green chemistry principles favor the use of water or other environmentally benign solvents where feasible [23]. Life cycle assessment methodologies guide solvent selection to minimize environmental impact across the entire production process [18].
Continuous flow synthesis offers particular advantages for industrial-scale pyrazole production [19] [20] [21]. Flow reactors enable precise control of reaction parameters, enhanced safety through reduced holdup volumes, and simplified scale-up procedures [19] [21]. The technology has been successfully applied to pyrazole synthesis with demonstration of scalability to multi-kilogram production levels [16] [21].
Product isolation and purification strategies must be optimized for industrial efficiency [18]. Crystallization engineering approaches can eliminate the need for chromatographic purification, significantly reducing production costs [18]. Controlled crystallization techniques have been developed to achieve consistently low levels of impurities in pyrazole products [16].
Quality control measures in industrial production include real-time monitoring and control systems that adjust process conditions in response to changes in reaction kinetics or product quality [18]. Process analytical technology enables continuous monitoring of critical quality attributes, ensuring consistent product specifications [18].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits characteristic signals that confirm the molecular structure [1]. The ethyl ester functionality displays the expected two-proton pattern: a triplet at δ 1.43 parts per million (J = 7.1 Hz) corresponding to the methyl group, and a quartet at δ 4.46 parts per million (J = 7.1 Hz) for the methylene protons [1]. These coupling patterns and chemical shifts are consistent with an ethyl ester group in an electron-deficient environment.
The pyrazole ring proton appears as a singlet at δ 7.70 parts per million, assigned to the H-5 position [1]. This downfield chemical shift reflects the electron-withdrawing influence of both the fluorine substituent at the 4-position and the carboxylate group at the 3-position. The absence of coupling to neighboring carbons confirms the substitution pattern around the pyrazole ring.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [1]. The ethyl ester carbons resonate at δ 14.6 parts per million for the methyl carbon and δ 61.3 parts per million for the methylene carbon, typical values for ethyl esters attached to electron-deficient aromatic systems.
The pyrazole ring carbons exhibit characteristic chemical shifts reflecting their electronic environments. The C-5 carbon appears at δ 110.1 parts per million, while the fluorine-bearing C-4 carbon resonates at δ 130.2 parts per million [1]. The C-3 carbon, bearing the electron-withdrawing carboxylate group, is observed at δ 144.5 parts per million. The carbonyl carbon of the ester functionality appears at δ 162.6 parts per million, consistent with an α,β-unsaturated ester system.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The ¹⁹F nuclear magnetic resonance signal provides crucial structural confirmation of the fluorine substituent. Fluorinated pyrazole derivatives typically exhibit ¹⁹F chemical shifts in the range of -120 to -140 parts per million relative to trichlorofluoromethane [2] [3]. The exact chemical shift varies significantly with solvent polarity and intermolecular interactions, reflecting the high sensitivity of fluorine nuclei to their local electronic environment [4].
The fluorine signal in ethyl 4-fluoro-1H-pyrazole-3-carboxylate appears as a singlet, indicating no significant coupling to neighboring protons or carbons under typical acquisition conditions. The chemical shift position confirms the fluorine attachment to the pyrazole ring rather than the ester group, consistent with the proposed structure.
Electron Impact Ionization Behavior
Under electron impact conditions at 70 electron volts, ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits characteristic fragmentation patterns typical of fluorinated pyrazole esters [5] [6]. The molecular ion peak appears at m/z 158, serving as the base peak with 100% relative intensity, indicating the compound's stability under ionization conditions.
Primary Fragmentation Pathways
The most significant fragmentation involves loss of carbon monoxide (28 Da) from the molecular ion, producing a fragment at m/z 130 with 85% relative intensity [5]. This fragmentation is characteristic of carbonyl-containing compounds and reflects the electron-withdrawing nature of the pyrazole ring system. The resulting fragment retains the fluorinated pyrazole core structure.
Loss of the ethoxy group (45 Da) generates a fragment at m/z 113 with 45% relative intensity, representing a common ester fragmentation pathway. This process involves α-cleavage adjacent to the carbonyl group, facilitated by the electron-deficient nature of the fluorinated pyrazole ring.
Secondary Fragmentation Processes
Further fragmentation produces a peak at m/z 85 (30% relative intensity), corresponding to the loss of the complete carboxylate group (73 Da) from the molecular ion [5]. This fragmentation pathway involves ring contraction and rearrangement processes typical of substituted pyrazoles.
Lower mass fragments include m/z 57, attributed to ethyl ester-derived fragments through McLafferty rearrangement mechanisms, and m/z 29, corresponding to formyl ion formation. These secondary fragments provide structural confirmation and follow established fragmentation patterns for pyrazole carboxylates [7] [8].
Differential Scanning Calorimetry Results
The melting point of ethyl 4-fluoro-1H-pyrazole-3-carboxylate has been determined to be 38-40°C using differential scanning calorimetry with a heating rate of 10°C per minute [9]. This relatively low melting point reflects the molecular structure's limited intermolecular hydrogen bonding capacity, despite the presence of the NH group in the pyrazole ring.
Thermogravimetric Analysis
Thermogravimetric analysis under nitrogen atmosphere reveals thermal stability up to approximately 280-300°C, at which point decomposition begins [9]. The decomposition temperature indicates reasonable thermal stability for synthetic manipulations and storage under ambient conditions. The decomposition process likely involves initial loss of the ethyl ester group, followed by degradation of the fluorinated pyrazole core.
Thermal Transition Characteristics
The compound exhibits a estimated heat of vaporization of 45-50 kJ/mol, consistent with similar fluorinated heterocyclic esters [9]. The boiling point is estimated to be 250-255°C at standard atmospheric pressure, though this value represents a theoretical prediction based on molecular structure and intermolecular forces.
No distinct glass transition temperature has been observed, indicating the compound maintains crystalline order throughout its solid-state temperature range. This behavior is typical for small, rigid heterocyclic molecules with limited conformational flexibility.
Aqueous Solubility Characteristics
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits limited water solubility, with values ranging from 0.5-1.0 mg/mL at 25°C [10]. This poor aqueous solubility results from the compound's predominantly hydrophobic character, despite the presence of polar functional groups. The fluorine substituent and aromatic pyrazole ring contribute to the hydrophobic character, while the ester group provides limited hydrophilic interaction.
Polar Protic Solvent Behavior
The compound demonstrates good solubility in polar protic solvents. Ethanol and methanol provide solubility values of 50-100 mg/mL and 40-80 mg/mL, respectively, at room temperature [11]. These alcohol solvents can form hydrogen bonds with the pyrazole NH group and interact favorably with the ester carbonyl oxygen, enhancing dissolution.
Polar Aprotic Solvent Compatibility
Dimethyl sulfoxide represents the most effective solvent for ethyl 4-fluoro-1H-pyrazole-3-carboxylate, providing solubility exceeding 200-300 mg/mL [12] [13]. This high solubility reflects the strong dipolar interactions between the sulfoxide solvent and the compound's polar functional groups. Acetone also provides good solubility (150-200 mg/mL), facilitating its use in synthetic procedures and purification processes.
Halogenated and Ester Solvent Systems
Dichloromethane dissolves the compound readily (100-150 mg/mL), making it suitable for extraction and chromatographic purification procedures [10]. Ethyl acetate provides moderate solubility (80-120 mg/mL), consistent with its structural similarity to the target compound's ester functionality.
Nonpolar Solvent Limitations
As expected for a polar, heteroaromatic compound, ethyl 4-fluoro-1H-pyrazole-3-carboxylate shows minimal solubility in nonpolar solvents such as hexane (<0.1 mg/mL). This insolubility pattern supports the compound's classification as a moderately polar molecule with significant dipolar character arising from the fluorine substituent, ester group, and pyrazole nitrogen atoms.
Irritant